Cas no 1603224-13-0 (1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one)

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one
- EN300-795462
- 1603224-13-0
- 2-Propen-1-one, 1-(4-aminotetrahydro-3-methyl-3-furanyl)-
-
- Inchi: 1S/C8H13NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h3,6H,1,4-5,9H2,2H3
- InChI Key: YWXOHNBUASYTTQ-UHFFFAOYSA-N
- SMILES: O1CC(C(C(C=C)=O)(C)C1)N
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.044±0.06 g/cm3(Predicted)
- Boiling Point: 250.6±40.0 °C(Predicted)
- pka: 8.12±0.40(Predicted)
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795462-1.0g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
Enamine | EN300-795462-0.05g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
Enamine | EN300-795462-0.5g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
Enamine | EN300-795462-5.0g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
Enamine | EN300-795462-0.1g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-795462-2.5g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
Enamine | EN300-795462-0.25g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-795462-10.0g |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
1603224-13-0 | 95% | 10.0g |
$5159.0 | 2024-05-22 |
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
Additional information on 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one
Recent Advances in the Study of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one (CAS: 1603224-13-0)
The compound 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one (CAS: 1603224-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring an amino-functionalized oxolane ring conjugated with a propenone moiety, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
One of the most promising areas of research involves the compound's potential as a covalent inhibitor. The propenone group can undergo Michael addition reactions with nucleophilic residues in target proteins, leading to irreversible inhibition. This mechanism has been exploited in the design of inhibitors for enzymes such as proteases and kinases, which are implicated in various diseases, including cancer and infectious diseases.
In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one derivatives as selective inhibitors of a key kinase involved in tumor progression. The study reported significant inhibition of tumor growth in preclinical models, with minimal off-target effects. These findings underscore the compound's potential as a lead structure for anticancer drug development.
Another area of interest is the compound's antimicrobial properties. Preliminary studies have shown that derivatives of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Researchers are actively exploring structural modifications to enhance its drug-like characteristics while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.
In conclusion, 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and diverse biological activities make it a valuable tool for drug discovery. Future research should focus on addressing the current limitations and advancing the compound toward clinical applications.
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